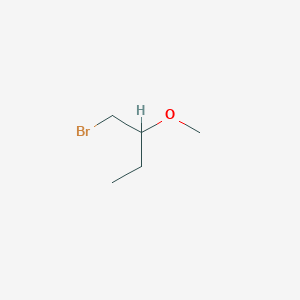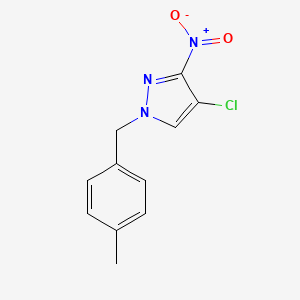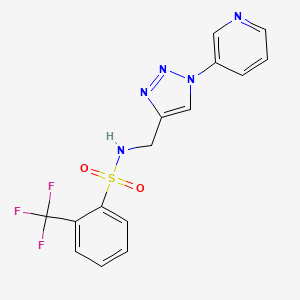
7-Ethoxy-2,4-bis(trifluoromethyl)-1,8-naphthyridine
カタログ番号 B2419209
CAS番号:
339026-22-1
分子量: 310.199
InChIキー: CKXXNERVVJCQGK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Ethoxy-2,4-bis(trifluoromethyl)-1,8-naphthyridine, also known as EF24, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic properties. EF24 is a member of the naphthyridine family, which is known for its anti-tumor and anti-inflammatory properties.
科学的研究の応用
Chemical Synthesis and Derivatives
- 7-Ethoxy-2,4-bis(trifluoromethyl)-1,8-naphthyridine is used in the synthesis of various quinazoline and naphthyridine derivatives. For example, reactions with β-amino α,β-unsaturated esters and amines lead to new quinazoline derivatives, showcasing its versatility in organic synthesis (Yokoyama et al., 1975). Additionally, Suzuki–Miyaura reactions of dichloro-1,8-naphthyridines produce diaryl- and dialkenyl-naphthyridines, highlighting its role in facilitating complex organic reactions (Ehlers et al., 2013).
Electronic and Photophysical Applications
- This compound plays a significant role in the development of electron-transporting materials for organic electrophosphorescent devices. Research shows its derivatives enhance device performance, demonstrating its importance in the field of organic electronics (Xiao et al., 2013).
Fluorescence and Sensing Applications
- Derivatives of 7-Ethoxy-2,4-bis(trifluoromethyl)-1,8-naphthyridine are used as fluorescent probes. For instance, certain derivatives are highly sensitive for detecting glucopyranoside, indicating its utility in sensitive detection and analytical applications (Liao et al., 2002).
Complex Formation and Structural Studies
- The compound is integral in forming complexes with metals like Cu(I) and Pb(II). These complexes are studied for their synthesis, structures, spectroscopy, and geometric conversion, contributing to the understanding of complex molecular structures (Gan et al., 2011).
Material Science and Polymer Research
- In material science, this compound is involved in synthesizing novel fluorinated polyimides, showcasing its importance in the development of new materials with unique properties like low dielectric constants and high thermal stability (Chung & Hsiao, 2008).
Photoinduced Isomerization
- Studies on vinyl-1,8-naphthyridine derivatives and their copper(I) complexes, derived from 7-Ethoxy-2,4-bis(trifluoromethyl)-1,8-naphthyridine, focus on photoinduced isomerization. This sheds light on the compound's role in photochemical studies and potential applications in light-responsive materials (Fu et al., 2010).
特性
IUPAC Name |
7-ethoxy-2,4-bis(trifluoromethyl)-1,8-naphthyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F6N2O/c1-2-21-9-4-3-6-7(11(13,14)15)5-8(12(16,17)18)19-10(6)20-9/h3-5H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKXXNERVVJCQGK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC2=C(C=C1)C(=CC(=N2)C(F)(F)F)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F6N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Ethoxy-2,4-bis(trifluoromethyl)-1,8-naphthyridine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
1-Bromo-2-methoxybutane
24618-34-6
4-chloro-1-(4-methylbenzyl)-3-nitro-1H-pyrazole
1005577-45-6
4-Pentyn-1-one, 1-phenyl-
18476-65-8


![N-[3-(4-Cyclopropyl-7-fluoro-2,3-dihydroquinoxalin-1-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2419130.png)








![3,5-dimethoxy-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2419145.png)
![6-[(3-Fluorophenyl)methylsulfanyl]-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2419146.png)
![3-methyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]butanamide](/img/structure/B2419148.png)
![C-[1-(4-Fluoro-phenyl)-3,5-dimethyl-1H-pyrazol-4-yl]-methylamine](/img/structure/B2419149.png)